![molecular formula C5H4BrIN2O B022230 5-Bromo-2-iodo-3-methoxypyrazine CAS No. 476622-89-6](/img/structure/B22230.png)
5-Bromo-2-iodo-3-methoxypyrazine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-2-iodo-3-methoxypyrazine often involves halogenation, methoxylation, and other reactions to introduce or modify functional groups. For instance, the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid produces a compound with an iodo substituent in position 2 of the pyridine ring, showcasing the type of synthetic route that may be applicable to 5-Bromo-2-iodo-3-methoxypyrazine (Bunker et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-iodo-3-methoxypyrazine is characterized by the presence of halogen atoms and methoxy groups that influence the chemical behavior and reactivity. The crystal structure of related compounds reveals intermolecular hydrogen bonds and other interactions that could be indicative of the behavior of 5-Bromo-2-iodo-3-methoxypyrazine in the solid state (Carter & Boer, 1972).
Chemical Reactions and Properties
Chemical reactions involving halogen-rich intermediates, such as 5-Bromo-2-iodo-3-methoxypyrazine, often utilize halogen dance reactions for the synthesis of highly substituted pyridines. These reactions demonstrate the versatility and reactivity of halogenated compounds in organic synthesis (Wu et al., 2022).
Scientific Research Applications
Synthesis of Anticancer Agents : A study described the successful synthesis of 5-bromopyridyl-2-magnesium chloride, a key intermediate in the preparation of Lonafarnib, a potent anticancer agent. This synthesis utilized an iodo-magnesium exchange reaction, highlighting a potential application of related compounds in cancer treatment research (Song et al., 2004).
Potential Antipsychotic Agents : Research on 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, which may be structurally related, showed potent antidopaminergic properties, suggesting their potential as new antipsychotic agents (Högberg et al., 1990).
Synthesis of Biheterocycles : A study demonstrated an efficient synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles using 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor. This indicates potential applications in organic synthesis and pharmaceutical research (Aquino et al., 2017).
Analysis of Wine Aroma and Off-Flavor Compounds : Research has been conducted on the structural isomers of dimethyl methoxypyrazines, including their identification and separation. These compounds have implications for wine aroma and the study of off-flavor compounds in cork and ladybugs (Slabizki et al., 2014).
Inhibitory Activity against HIV-1 : A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, similar in structure, showed potent inhibitory activity against HIV-1, suggesting potential applications in antiviral research (Hocková et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be a transition metal catalyst involved in carbon–carbon bond formation .
Mode of Action
5-Bromo-2-iodo-3-methoxypyrazine likely interacts with its targets through a process similar to the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific context of its use.
Result of Action
The molecular and cellular effects of 5-Bromo-2-iodo-3-methoxypyrazine’s action would largely depend on the specific context of its use, particularly the nature of the transition metal catalyst and the other reactants involved in the Suzuki–Miyaura cross-coupling reaction . The result of this reaction is the formation of a new carbon–carbon bond , which could lead to the synthesis of a wide variety of complex organic compounds.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-iodo-3-methoxypyrazine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of certain functional groups, the pH, temperature, and the nature of the solvent could all potentially influence the action of 5-Bromo-2-iodo-3-methoxypyrazine.
properties
IUPAC Name |
5-bromo-2-iodo-3-methoxypyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOPFUYHRPYSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457072 | |
Record name | 5-BROMO-2-IODO-3-METHOXYPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodo-3-methoxypyrazine | |
CAS RN |
476622-89-6 | |
Record name | 5-BROMO-2-IODO-3-METHOXYPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-iodo-3-methoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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